molecular formula C21H13ClF3N3O3 B2689213 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 303149-40-8

2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No.: B2689213
CAS No.: 303149-40-8
M. Wt: 447.8
InChI Key: NIUHGHSNICICJN-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a high-purity, synthetic benzimidazole derivative intended for research and development applications. This compound is part of a class of small molecules that have demonstrated significant research value in medicinal chemistry and drug discovery, particularly as inhibitors of specific enzymes and biological targets. Structurally related benzimidazole analogs have been investigated for their potential in neurodegenerative disease research, including as inhibitors of glutaminyl-peptide cyclotransferase-like protein (QPCTL) for Alzheimer's Disease and Huntington's Disease therapy development . Additional research into similar trifluoromethyl-substituted benzimidazole compounds has explored their application as sodium channel modulators for pain management and as PI3 kinase inhibitors for oncology research . The strategic incorporation of both chloro- and nitro- substituents on the benzimidazole core, along with the trifluoromethylbenzyloxy moiety, creates a unique pharmacophore with potential for diverse biological interactions. This compound is provided exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use.

Properties

IUPAC Name

2-(3-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O3/c22-16-6-2-4-14(10-16)20-26-18-8-7-17(28(29)30)11-19(18)27(20)31-12-13-3-1-5-15(9-13)21(23,24)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUHGHSNICICJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a novel benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The structure of the compound can be represented as follows:

C17H14ClF3N3O3\text{C}_{17}\text{H}_{14}\text{Cl}\text{F}_3\text{N}_3\text{O}_3

This structure features a benzimidazole core substituted with a chlorophenyl group and a trifluoromethylbenzyl ether, which may influence its biological activity.

Biological Activity Overview

Research has indicated that benzimidazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has shown promise in several areas:

1. Antimicrobial Activity
Several studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, a review of benzimidazole compounds highlighted their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the antimicrobial potency by increasing the lipophilicity and bioavailability of the compounds .

2. Antiparasitic Activity
Benzimidazole derivatives are well-known for their antiparasitic effects. Compounds structurally similar to the one have shown efficacy against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. For example, a related study indicated that certain benzimidazole derivatives had IC50 values less than 1 µM against these parasites, significantly outperforming standard treatments like albendazole .

3. Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, some derivatives have been reported to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives suggests that modifications at specific positions on the benzene ring significantly affect their biological activity:

Substituent Position Type Effect on Activity
2NitroIncreases antimicrobial potency
3TrifluoromethylEnhances lipophilicity and cellular uptake
6ChlorophenylImproves antiparasitic efficacy

The presence of electron-withdrawing groups at positions 2 and 6 is particularly beneficial for enhancing the overall biological activity of these compounds.

Case Studies

Several case studies have explored the biological activity of related benzimidazole derivatives:

  • Case Study 1 : A derivative with a trifluoromethyl group demonstrated significant inhibition against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics .
  • Case Study 2 : A series of benzimidazole compounds were tested for antiparasitic activity; one compound showed an IC50 value of 0.5 µM against Trichomonas vaginalis, indicating its potential as an effective treatment option .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Class

The AK Scientific catalog lists 2-(3-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 303149-31-7) as a closely related analogue . Key differences include:

  • Benzyloxy substituent : The target compound features a 3-trifluoromethylbenzyloxy group, whereas the analogue substitutes this with a 2,4-dichlorobenzyloxy group.
  • Electronic effects : The trifluoromethyl group provides strong electron-withdrawing properties compared to the dichlorinated benzyl group, which may alter solubility and receptor interactions.
  • Steric effects : The 2,4-dichloro substitution introduces steric hindrance that could reduce conformational flexibility compared to the single 3-trifluoromethyl group.

Pyrazole and Thiazole Derivatives

describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , a pyrazole derivative with a trifluoromethyl group and chloro-substituted phenyl ring . While structurally distinct (pyrazole vs. benzimidazole core), both compounds share halogenated aromatic systems and trifluoromethyl groups. Pyrazoles typically exhibit different pharmacokinetic profiles due to reduced aromaticity and increased hydrogen-bonding capacity.

Substituted Benzamide and Thiophene Analogues

A benzamide derivative, N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (), highlights the role of trifluoromethyl groups in enhancing lipophilicity and resistance to oxidative metabolism .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity
2-(3-Chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole (Target) Benzimidazole 3-Chlorophenyl, 6-nitro, 3-(trifluoromethyl)benzyloxy Antiviral (hypothesized)
2-(3-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 303149-31-7) Benzimidazole 3-Chlorophenyl, 6-nitro, 2,4-dichlorobenzyloxy Unreported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, 3-trifluoromethyl, 4-carbaldehyde Unreported
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Benzamide 3,5-Bis(trifluoromethyl), 3-chloropyrazinyl Synthetic intermediate

Q & A

Q. What synthetic methodologies are effective for preparing this benzimidazole derivative?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted benzimidazole precursors with 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C enables efficient coupling, as demonstrated in analogous benzimidazole syntheses . Reaction progress should be monitored via TLC, followed by recrystallization in aqueous acetic acid for purification.

Q. How can structural confirmation be achieved using spectroscopic techniques?

  • ¹H/¹³C NMR : Analyze chemical shifts for nitro (δ ~8.5–9.0 ppm) and trifluoromethyl (δ ~120–125 ppm, ¹³C) groups.
  • IR : Confirm the presence of nitro (ν ~1520–1350 cm⁻¹) and C-O-C (ν ~1250 cm⁻¹) stretches.
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺) .

Q. What solvent systems are optimal for improving solubility during synthesis?

Polar aprotic solvents like DMF or DMSO enhance solubility of nitro and trifluoromethyl substituents. PEG-400 has also been effective in heterogeneous catalytic systems for similar benzimidazoles .

Q. How should reaction regioselectivity be controlled during benzimidazole formation?

Regioselectivity is influenced by the electronic effects of substituents. For example, electron-withdrawing groups (e.g., nitro) at the 6-position direct electrophilic substitution to the 1-position. High temperatures (>100°C) and acidic conditions (e.g., polyphosphoric acid) favor benzimidazole cyclization .

Advanced Research Questions

Q. What mechanistic insights explain the role of trifluoromethyl and nitro groups in reactivity?

The trifluoromethyl group enhances electrophilicity at the benzyloxy linkage, facilitating nucleophilic attack. Nitro groups stabilize intermediates via resonance, as shown in density functional theory (DFT) studies of similar compounds. Kinetic experiments (e.g., varying substituents) can validate these effects .

Q. How can computational modeling predict binding interactions for bioactivity studies?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) can identify key interactions. For example, the nitro group may form hydrogen bonds with active-site residues, while the trifluoromethyl group enhances hydrophobic contacts. Validation via SAR studies is critical .

Q. What strategies mitigate competing side reactions during benzyloxy group introduction?

  • Use bulky bases (e.g., DBU) to minimize hydrolysis of the benzyl chloride precursor.
  • Control stoichiometry (1:1 molar ratio of benzimidazole to benzyl chloride) to reduce dimerization.
  • Low-temperature (0–5°C) conditions suppress unwanted ring-opening reactions .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) reveals dihedral angles between the benzimidazole core and substituents. For instance, the 3-chlorophenyl group may adopt a ~45° tilt relative to the benzimidazole plane, as seen in analogous structures .

Q. What analytical methods quantify thermal stability and degradation products?

  • TGA/DSC : Assess decomposition temperatures (Td) under nitrogen.
  • HPLC-MS : Identify degradation byproducts (e.g., nitro reduction to amine under acidic conditions). Stability studies in DMSO or aqueous buffers (pH 4–9) are recommended .

Q. How can green chemistry principles be applied to improve synthetic efficiency?

Replace traditional solvents with PEG-400 or ethanol-water mixtures. Catalytic systems (e.g., CuI for azide-alkyne cycloadditions) reduce waste, as demonstrated in triazole-functionalized benzimidazoles .

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